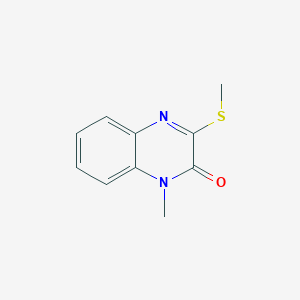![molecular formula C10H14N2O5S2 B6033629 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine, also known as DTCA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DTCA is a derivative of the amino acid alanine and contains a thienylcarbonyl group and a dimethylamino sulfonyl group. In
Wirkmechanismus
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can affect various cellular processes. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to have various biochemical and physiological effects in cells and organisms. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cellular processes such as cell growth, differentiation, and apoptosis. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit HDACs with high specificity. However, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be expensive to synthesize and may have limited solubility in certain solvents, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine. One potential area of research is the development of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine derivatives with improved properties, such as increased solubility or potency. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could also be studied further for its potential applications in drug discovery and development, particularly in the development of new cancer treatments. Additionally, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could be used in combination with other compounds to study their effects on cellular processes and disease development.
Synthesemethoden
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be synthesized through a multistep process that involves the reaction of alanine with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl-2-chlorothiophene. The resulting product is then purified through recrystallization to obtain pure N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine.
Wissenschaftliche Forschungsanwendungen
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been used in various scientific research studies due to its potential applications in drug discovery and development. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in the development of cancer and other diseases. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been studied for its potential use as a fluorescent probe for imaging and detecting certain molecules in biological systems.
Eigenschaften
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)